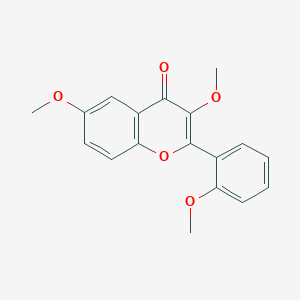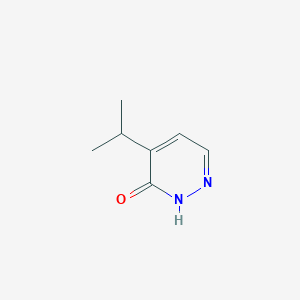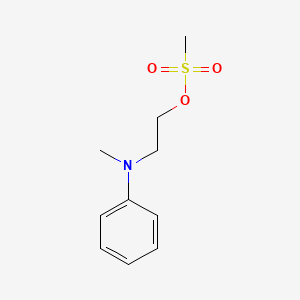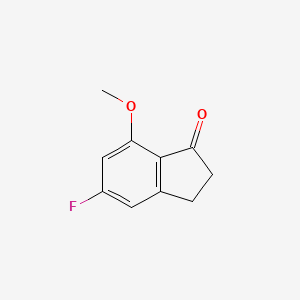
2-Ethynyl-6-fluoropyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-6-fluoropyridin-3-amine is a fluorinated pyridine derivative characterized by the presence of an ethynyl group at the 2-position and a fluorine atom at the 6-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluoropyridin-3-amine as the starting material.
Ethynylation Reaction: The ethynylation of 2-fluoropyridin-3-amine can be achieved using ethynylating agents such as ethynylmagnesium bromide or ethynyl lithium in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring consistent quality, and implementing safety measures.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 2-Ethynyl-6-fluoropyridin-3-one.
Reduction Products: 2-Ethyl-6-fluoropyridin-3-amine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Ethynyl-6-fluoropyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.
Industry: The compound can be used in the development of advanced materials and fluorinated polymers.
作用機序
The mechanism by which 2-ethynyl-6-fluoropyridin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
2-Fluoropyridin-3-amine: Lacks the ethynyl group.
2-Ethynylpyridin-3-amine: Lacks the fluorine atom.
6-Fluoropyridin-3-amine: Lacks the ethynyl group.
Uniqueness: 2-Ethynyl-6-fluoropyridin-3-amine is unique due to the combination of both the ethynyl and fluorine groups on the pyridine ring, which imparts distinct chemical and physical properties compared to its similar counterparts.
特性
分子式 |
C7H5FN2 |
|---|---|
分子量 |
136.13 g/mol |
IUPAC名 |
2-ethynyl-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-6-5(9)3-4-7(8)10-6/h1,3-4H,9H2 |
InChIキー |
CJVMZYPHKDREEG-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CC(=N1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-](/img/structure/B15359562.png)

![trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B15359575.png)

![tert-butyl N-(6-bicyclo[3.1.0]hex-2-enyl)carbamate](/img/structure/B15359583.png)
![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)


![Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)
![2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)




